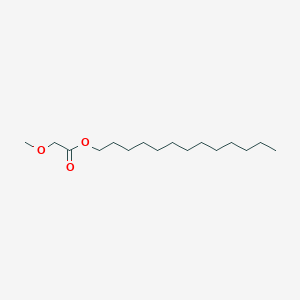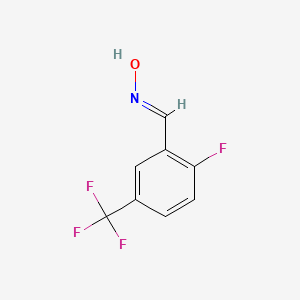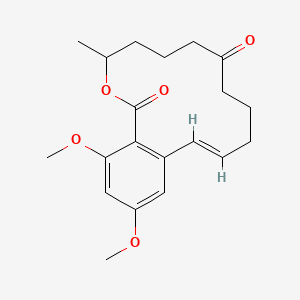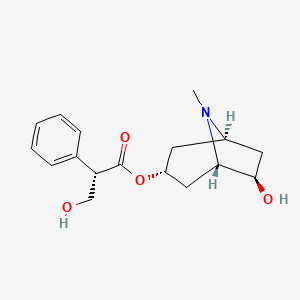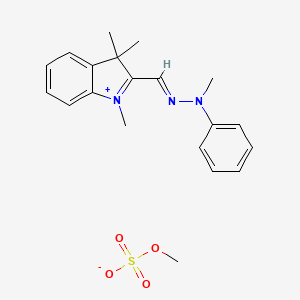
Basic Yellow 51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic Yellow 51, also known as C.I. This compound, is a cationic dye with the molecular formula C20H25N3O4S and a molecular weight of 403.5 g/mol . This compound is primarily used in the dyeing and printing of acrylic fibers and their blends, as well as in the coloring of modified polyester and paper . It is known for its bright yellow color and high fluorescence under ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Basic Yellow 51 is synthesized through the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with aniline, followed by quaternization with dimethyl sulfate . The reaction conditions typically involve:
Condensation: The reaction between 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde and aniline.
Quaternization: The resulting product is treated with dimethyl sulfate to form the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then processed into either powder or liquid form for various applications .
Chemical Reactions Analysis
Types of Reactions
Basic Yellow 51 undergoes several types of chemical reactions, including:
Substitution: Involves the replacement of functional groups within the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include carboxylic acids and catalysts such as electrodes or quartz.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically result in the formation of less toxic substances such as water or carbon dioxide .
Scientific Research Applications
Basic Yellow 51 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Basic Yellow 51 involves its interaction with specific molecular targets and pathways. In the context of dyeing and printing, the dye molecules bind to the fibers through electrostatic interactions and hydrogen bonding. In biological applications, the dye binds to specific biomolecules, allowing for their visualization under ultraviolet light .
Comparison with Similar Compounds
Basic Yellow 51 can be compared with other similar cationic dyes, such as:
Basic Yellow 40: Another cationic dye used for similar applications but with different fluorescence properties.
Basic Yellow 28: Known for its use in textile dyeing and printing, with slightly different chemical properties.
This compound is unique due to its high fluorescence and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes .
Properties
CAS No. |
60568-41-4 |
|---|---|
Molecular Formula |
C20H25N3O4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LPQMOFIXRVVOSF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
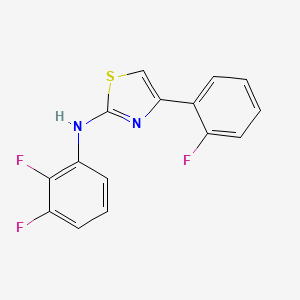
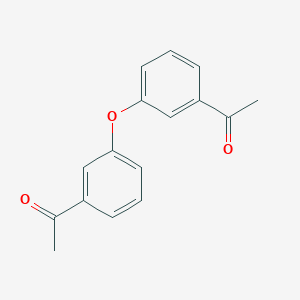
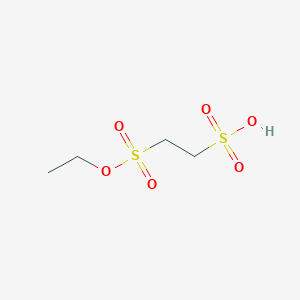
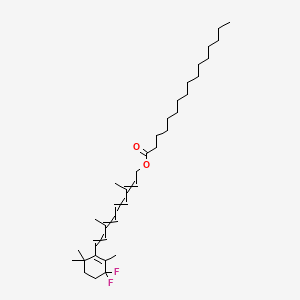
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
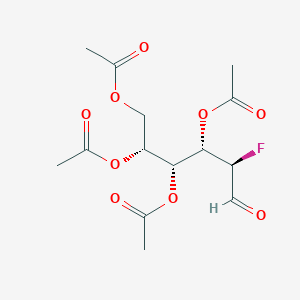
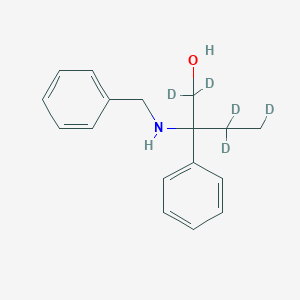
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
